(1R,2S)-1-amino-2-indanol

Catalog No.
S1538117
CAS No.
136030-00-7
M.F
C9H12NO+
M. Wt
150.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-1-amino-2-indanol

CAS Number

136030-00-7

Product Name

(1R,2S)-1-amino-2-indanol

IUPAC Name

[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]azanium

Molecular Formula

C9H12NO+

Molecular Weight

150.20 g/mol

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/p+1/t8-,9+/m0/s1

InChI Key

LOPKSXMQWBYUOI-DTWKUNHWSA-O

SMILES

C1C(C(C2=CC=CC=C21)N)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)[NH3+])O

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)[NH3+])O

Chiral Ligand in Asymmetric Synthesis

(1R,2S)-1-amino-2-indanol serves as a chiral ligand in asymmetric synthesis, a technique for producing enantiopure molecules. Its chiral nature allows it to selectively bind to one enantiomer of a starting material during a reaction, leading to the preferential formation of the desired product with a specific handedness.

This property makes it a valuable tool for researchers in various fields, including:

  • Pharmaceutical development: Enantiopure drugs often exhibit significantly different pharmacological activities compared to their racemic mixtures. (1R,2S)-1-amino-2-indanol can aid in the synthesis of enantiopure drug candidates. Source: Sigma-Aldrich product page, (1S,2R)-(-)-cis-1-Amino-2-indanol: )
  • Fine chemical synthesis: Enantiopure compounds are crucial for various applications in materials science, agriculture, and other fields. (1R,2S)-1-amino-2-indanol can contribute to the production of these specific chemicals.

Precursor for Other Chiral Molecules

(1R,2S)-1-amino-2-indanol can act as a starting material for the synthesis of other chiral molecules with diverse applications. For example, it can be used to prepare:

  • (-)-1,2,5,6-Tetrahydropyridine: This compound is a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activities. Source: Sigma-Aldrich product page, (1S,2R)-(-)-cis-1-Amino-2-indanol: )
  • Oxazaborolidine catalysts: These catalysts are highly efficient for the asymmetric reduction of aromatic ketones, a crucial reaction in organic synthesis. Source: Reference 3 in Sigma-Aldrich product page, (1S,2R)-(-)-cis-1-Amino-2-indanol: )

(1R,2S)-1-amino-2-indanol is a chiral amino alcohol notable for its unique stereochemistry and functional groups, which include both an amino group and a hydroxyl group on an indane ring. This compound is recognized for its versatility as an intermediate in various organic syntheses and pharmaceutical applications. The specific stereochemistry of (1R,2S)-1-amino-2-indanol contributes to its distinct reactivity and biological properties, making it a valuable building block in asymmetric synthesis and catalysis .

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The amino group can be reduced to form an amine.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions .

These reactions highlight the compound's potential as a versatile reagent in synthetic organic chemistry.

The synthesis of (1R,2S)-1-amino-2-indanol typically employs asymmetric synthesis techniques to ensure the correct stereochemistry. Common methods include:

  • Reduction of 2-Indanone: Using chiral borane reagents to achieve high enantioselectivity.
  • Chiral Resolution Techniques: This includes separating enantiomers via chiral chromatography or crystallization of diastereomeric salts.
  • Biocatalysis: Utilizing enzymes to achieve desired stereochemistry during synthesis .

These methods underscore the compound's importance in producing chiral molecules in pharmaceuticals and fine chemicals.

(1R,2S)-1-amino-2-indanol serves several applications:

  • Chiral Building Block: It is widely used in the synthesis of other chiral compounds and pharmaceuticals.
  • Catalyst in Asymmetric Reactions: It acts as a ligand in asymmetric catalysis, particularly in transfer hydrogenation reactions of prochiral ketones .
  • Potential Drug Development: Due to its biological activity, it may have applications in developing new therapeutic agents targeting neurotransmitter systems .

Several compounds are structurally similar to (1R,2S)-1-amino-2-indanol. Notable examples include:

  • (1S,2R)-1-amino-2-indanol
  • (1R,2R)-1-amino-2-indanol
  • (1S,2S)-1-amino-2-indanol

Comparison

The uniqueness of (1R,2S)-1-amino-2-indanol lies in its specific stereochemistry. Each isomer exhibits distinct reactivity and biological activity due to variations in binding affinities to enzymes or receptors. For instance:

  • The (1S,2R) isomer may show different interactions with target enzymes compared to (1R,2S).
  • The arrangement of functional groups influences its utility in asymmetric synthesis and catalysis .

This comparison highlights the importance of stereochemistry in determining the properties and applications of chiral compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

150.091889006 g/mol

Monoisotopic Mass

150.091889006 g/mol

Heavy Atom Count

11

Appearance

Powder

UNII

7ZP212ZC8J

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

136030-00-7
7480-35-5

Wikipedia

(1R,2S)-1-Amino-2-indanol

Dates

Modify: 2023-08-15

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